Pentanohydrazide
Overview
Description
Pentanohydrazide is a chemical compound that has been used in the curing process of polymers . It is charged in a flask with other compounds like methanol, sodium acetate, and 2,2,6,6-tetramethyl-4-piperidone hydrochloride .
Synthesis Analysis
The synthesis of hydrazones, which could be related to pentanohydrazide, involves multiple steps . For instance, the synthesis of isoniazid-based hydrazones was accomplished in two steps. In the first step, each 4-hydroxy-3-methoxy-benzaldehyde (Vanillin)/4-hydroxybenzaldehyde was alkylated with 5mmol of bromo alkyl derivatives and 5 mmol of K2CO3 in acetone as a solvent under reflux conditions .Molecular Structure Analysis
The molecular structure of a compound like pentanohydrazide can be determined using techniques such as X-ray crystallography . This technique has been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Physical And Chemical Properties Analysis
The physical and chemical properties of pentanohydrazide include a density of 1.0±0.1 g/cm3, boiling point of 260.6±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 49.8±3.0 kJ/mol, and flash point of 111.4±18.7 °C .Scientific Research Applications
1. Seizure Studies in Animal Models
Pentanohydrazide derivatives have been used in seizure studies, particularly using animal models such as zebrafish. These studies aim to understand the mechanisms of seizures and the potential of compounds like pentanohydrazide in seizure management. For instance, a study detailed the behavioral profile of pentylenetetrazole (PTZ)-induced seizures in adult zebrafish, providing insights into seizure characteristics and intensities across different PTZ concentrations (Mussulini et al., 2013).
2. Anticancer Activity
Pentanohydrazide derivatives have also been explored for their anticancer properties. A study reported the synthesis of derivatives with promising anticancer activities against various human cancer cell lines. The minimum inhibitory concentrations (MICs) of these compounds showed moderate anticancer activity at low concentrations, highlighting the potential of pentanohydrazide derivatives in cancer treatment (Xu et al., 2013).
3. Combustion and Emission Characteristics in Engines
Research has also focused on the combustion and emission characteristics of pentanohydrazide derivatives when used as additives in fuel blends for diesel engines. Studies have found that these blends can improve combustion efficiency and reduce emissions, contributing to the development of more environmentally friendly fuel alternatives (Li et al., 2015).
4. Anticonvulsant Agent Research
Additionally, pentanohydrazide derivatives have been investigated for their potential as anticonvulsant agents. This research includes the synthesis and testing of compounds like 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide, which was evaluated for its effectiveness in controlling seizures induced chemically or electrically in animal models. The findings from such studies contribute to the development of new treatments for epilepsy and related seizure disorders (Nesterkina et al., 2020).
5. Biofuel Research
Pentanohydrazide derivatives are also being studied for their application in biofuels. Research in this area focuses on evaluating the performance and emission characteristics of engines using biofuel blends that include pentanohydrazide derivatives. These studies are crucial for advancing the use of sustainable and environmentally friendly fuel sources (Yaman & Yeşilyurt, 2021).
properties
IUPAC Name |
pentanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQYCIDGYKEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191667 | |
Record name | Valerohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valeric acid hydrazide | |
CAS RN |
38291-82-6 | |
Record name | Pentanoic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38291-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valerohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038291826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38291-82-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid, hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valerohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valerohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Valerohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4UH6FY7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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